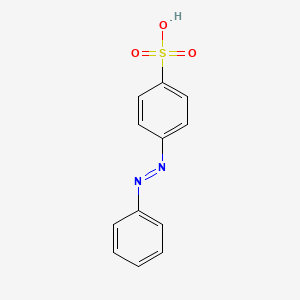

Azobenzene-4-sulfonic acid

Description

Contextualizing Azobenzene (B91143) Derivatives in Molecular Switches and Smart Materials Research

Azobenzene and its derivatives are archetypal molecular switches, molecules that can be reversibly shifted between two or more stable states in response to external stimuli. bohrium.com The core of this functionality lies in the photoisomerization of the nitrogen-nitrogen double bond (–N=N–). researchgate.net Upon irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range (~365 nm), the thermodynamically more stable, planar trans isomer converts to the less stable, three-dimensional cis isomer. annualreviews.org This process can be reversed either by exposure to a different wavelength of light (often in the visible spectrum, ~440 nm) or through thermal relaxation. annualreviews.orgmcgill.ca

This clean, efficient, and reversible isomerization induces significant changes in the molecule's physical and chemical properties, including its geometry, dipole moment, and absorption spectra. researchgate.netwikipedia.org Researchers have harnessed these changes to exert photo-control over a vast array of systems. By incorporating azobenzene units into polymers, supramolecular architectures, and nanomaterials, scientists have created a new generation of "smart materials" that can respond to light. researchgate.netresearchgate.net These materials have potential applications in diverse fields such as optoelectronics, information storage, nanomachines, and photopharmacology. researchgate.net For instance, the geometric change from the elongated trans form to the bent cis form can be used to alter the permeability of a membrane, trigger the release of a guest molecule from a porous material, or change the conformation of a biomolecule. annualreviews.orgresearchgate.net

Significance of Sulfonic Acid Functionalization in Azobenzene Chemistry

The functionalization of the core azobenzene structure is a key strategy for tailoring its properties for specific applications. The addition of a sulfonic acid group (–SO₃H), as seen in Azobenzene-4-sulfonic acid, is particularly significant. The primary and most impactful consequence of sulfonation is the dramatic increase in water solubility. solubilityofthings.comcymitquimica.comsolubilityofthings.com While the parent azobenzene molecule is hydrophobic, the polar, ionizable sulfonic acid group allows the compound to dissolve readily in aqueous and other polar solvents. solubilityofthings.comsolubilityofthings.com

This enhanced solubility is crucial for applications in biological systems and for processes carried out in aqueous media. solubilityofthings.comacs.org Furthermore, the anionic nature of the deprotonated sulfonate group (–SO₃⁻) enables the use of electrostatic interactions for material assembly. This has been effectively demonstrated in the creation of multilayered thin films and supramolecular structures. rsc.org For example, this compound can be layered with positively charged polymers (polycations) to build photoresponsive films where the isomerization of the azo unit can induce macroscopic changes, such as bending or contraction, creating light-driven actuators. rsc.org The sulfonic group can also influence the electronic properties of the azobenzene chromophore, affecting its absorption spectrum and the kinetics of the isomerization process. arabjchem.org Studies have shown that the switching behavior of sulfonic azobenzenes in an aqueous environment is robust. rsc.org

Historical Development and Evolution of Azobenzene-Based Photochromic Systems

The concept of photochromism—a reversible change in a chemical species' color upon light exposure—dates back to the 19th century. In 1867, Carl Julius Fritzsche noted that an orange solution of tetracene became colorless in daylight and regained its color in the dark. wikipedia.org This was followed by similar observations of reversible color changes in other compounds. wikipedia.orgpublish.csiro.au The term "phototropy" was first coined in 1899 by Willy Markwald to describe this phenomenon, though it was later replaced by "photochromism," proposed by Yehuda Hirshberg in 1950 to avoid confusion with the biological term "phototropism". wikipedia.orgpublish.csiro.au

The specific photochromic behavior of azobenzene was a serendipitous discovery made by G. S. Hartley in 1937. publish.csiro.aupublish.csiro.au While studying the solubility of azobenzene, he observed that its properties changed upon exposure to light, leading him to identify the reversible trans-cis isomerization. publish.csiro.aupublish.csiro.au This discovery marked a pivotal moment, establishing azobenzene as a cornerstone of photochromic research. The development of techniques like flash photolysis in the post-1950s era was critical for elucidating the ultrafast dynamics of photochemical reactions, including azobenzene isomerization, further cementing its importance in the field. publish.csiro.au Since then, a vast number of azobenzene derivatives have been synthesized to fine-tune their photoresponsive properties for an ever-expanding range of high-tech applications. researchgate.net

Scope and Academic Relevance of this compound Research

This compound continues to be a subject of significant academic interest due to its combination of a classic photochromic core with the modulating properties of the sulfonic acid group. It often serves as a model compound in fundamental studies of molecular switching, particularly on surfaces. Researchers using advanced techniques like scanning tunneling microscopy (STM) have studied the isomerization of individual this compound molecules on metallic substrates to understand how surface interactions influence the switching process. bohrium.comannualreviews.orgnih.gov These studies are crucial for the development of molecular-level electronic devices. bohrium.comaps.org

The compound is also relevant in materials science for creating photoresponsive supramolecular systems. Its ability to engage in electrostatic interactions makes it a valuable building block for light-sensitive films, hydrogels, and nanoparticles. rsc.orgrsc.org For example, it has been used as a cross-linker in polymer assemblies to create materials that change their shape or properties under illumination. rsc.org In the realm of biochemistry, its water solubility and photochemical properties make it useful as a tracer in biological assays to study molecular interactions. solubilityofthings.com Research has also explored its use as a component in photocatalytic wastewater treatment and its potential as a semiconductor. chemicalbook.comresearchgate.net The ongoing research highlights the versatility of this compound as a fundamental tool for exploring and applying the principles of photochromism.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀N₂O₃S | solubilityofthings.com |

| Molecular Weight | 278.29 g/mol | - |

| Appearance | Orange to red solid powder | solubilityofthings.com |

| Common Synonyms | p-(Phenylazo)benzenesulfonic acid, 4-(phenyldiazenyl)benzenesulfonic acid | solubilityofthings.com |

| Solubility | Soluble in water; Insoluble in non-polar solvents (e.g., hexane) | solubilityofthings.com |

Table 2: Comparison of trans and cis Isomers of Azobenzene

Structure

2D Structure

3D Structure

Properties

CAS No. |

2484-88-0 |

|---|---|

Molecular Formula |

C12H10N2O3S |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

4-phenyldiazenylbenzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |

InChI Key |

AJMNDPOSKIBVGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Other CAS No. |

2484-88-0 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Diversification of Azobenzene 4 Sulfonic Acid Derivatives

Established Synthetic Pathways for Azobenzene-4-sulfonic Acid and Related Compounds

The synthesis of azobenzene (B91143) derivatives is a well-established field, with several classical and modern methods available to chemists.

Diazo Coupling Reactions and Derivatives

The most prominent method for synthesizing azobenzene compounds is the diazo coupling reaction. libretexts.orgrsc.org This reaction involves the electrophilic substitution of an activated aromatic compound by a diazonium salt. libretexts.org For this compound, this typically involves the diazotization of sulfanilic acid, followed by coupling with an appropriate aromatic partner. researchgate.net

The general process can be described as follows:

Diazotization: An aromatic amine, such as sulfanilic acid, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. The coupling position is generally para to the activating group on the coupling partner. libretexts.orglibretexts.org

The nature of the substituents on both the diazonium salt and the coupling partner significantly influences the color and properties of the resulting azo dye. libretexts.orglibretexts.org For instance, the reaction of diazotized sulfanilic acid with phenol, m-cresol, or 4-phenylphenol (B51918) yields different azobenzenesulfonic acid dopants. researchgate.net

Table 1: Examples of Diazo Coupling Reactions for Azobenzene Derivatives This table is interactive. Click on the headers to sort.

| Diazonium Component | Coupling Component | Resulting Azobenzene Derivative |

|---|---|---|

| Diazotized Sulfanilic Acid | Phenol | 4-Hydroxyazobenzene-4'-sulfonic acid |

| Diazotized Sulfanilic Acid | m-Cresol | 4-Hydroxy-3-methylazobenzene-4'-sulfonic acid |

| Diazotized Sulfanilic Acid | 4-Phenylphenol | 4-Hydroxy-4''-phenylazobenzene-4'-sulfonic acid |

Data sourced from research on new azobenzenesulfonic acid dopants. researchgate.net

Strategies for Orthogonal Functionalization and Substituent Introduction

To create complex and multifunctional azobenzene derivatives, strategies for orthogonal functionalization are crucial. This allows for the selective modification of different parts of the molecule without interfering with other functional groups.

One approach involves the use of pre-functionalized building blocks. For example, a tetra-ortho-fluoro azobenzene carrying a bromide and a sulfonate group can be synthesized. nih.gov The sulfonate group is introduced via a nucleophilic aromatic substitution (SNAr) reaction, taking advantage of the highly fluorinated ring system. nih.gov The remaining bromide can then be used for further modifications, such as cross-coupling reactions, to introduce additional functionalities. nih.govacs.org

Hypervalent iodine reagents have also emerged as a tool for the ortho-functionalization of azobenzenes under mild, transition-metal-free conditions. rsc.org This method allows for the introduction of a variety of substituents at the sterically hindered ortho-position, which is often challenging to achieve through classical methods. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for introducing new carbon-carbon bonds and have been applied to the synthesis of functionalized azobenzenes, including those that can be incorporated into polymers. thieme-connect.com

Advanced Polymerization Techniques for Azobenzene-Sulfonic Acid Copolymers

Incorporating this compound moieties into polymers allows for the creation of "smart" materials that can respond to external stimuli like light and heat.

Controlled Radical Polymerization Approaches (e.g., RAFT)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined polymers with controlled molecular weights and low polydispersity. acs.orgnih.govtandfonline.com

In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. mdpi.com Azobenzene-containing monomers can be polymerized via RAFT to create photoresponsive polymers. mdpi.com The polymerization can even be modulated by light, using the photoisomerization of azobenzene to switch the polymerization on and off. nih.gov

ATRP has been successfully employed to polymerize azobenzene-containing (meth)acrylate monomers. acs.orgnih.govresearchgate.net For instance, an azobenzene-functionalized initiator can be used to initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St), resulting in polymers with an azobenzene group at one end. tandfonline.com

Table 2: Examples of Controlled Radical Polymerization of Azobenzene-Containing Monomers This table is interactive. Click on the headers to sort.

| Polymerization Method | Monomer | Key Feature |

|---|---|---|

| RAFT | N-Isopropylacrylamide and an azobenzene-containing monomer | Synthesis of a dual-stimuli (thermo- and photo-responsive) diblock copolymer. mdpi.com |

| ATRP | 10-[4-(4-hexylphenylazo)phenoxy]decyl acrylate | Resulting polymer exhibits a reversible solid-liquid phase transition upon photoirradiation. acs.orgresearchgate.net |

| ATRP | Methyl methacrylate (MMA) initiated by an azobenzene-containing initiator | Production of well-defined PMMA with an azobenzene end-group. tandfonline.com |

Data compiled from studies on advanced polymerization techniques for azobenzene derivatives. acs.orgtandfonline.commdpi.comresearchgate.net

Grafting and Cross-Linking Strategies for Macromolecular Architectures

Grafting and cross-linking are essential techniques for creating complex macromolecular structures with tailored properties.

Grafting: Azobenzene moieties can be grafted onto existing polymer backbones. researchgate.net For example, an azobenzene chromophore with disulfonic groups can be non-covalently grafted onto a cationic polymer like poly(diallyldimethylammonium chloride) (PDAC) through electrostatic interactions. rsc.org This approach has been used to create light-driven actuators. rsc.org Covalent grafting of azobenzene molecules onto a polydimethylsiloxane (B3030410) (PDMS) network has also been demonstrated to create materials for energy harvesting applications. nih.gov

Cross-linking: Cross-linking introduces network structures within the polymer, which is crucial for applications like photo-actuators, as it allows the mechanical force generated by photoisomerization to be transmitted throughout the material. mdpi.com Azobenzene dicarboxylic acids can be used as covalent cross-linkers for polymers like dextran, resulting in photoresponsive hydrogels that soften upon UV irradiation. acs.org Physical cross-linking through non-covalent interactions, such as hydrogen bonding or electrostatic interactions between azobenzene units and a polymer matrix, provides a route to reprocessable photodeformable materials. mdpi.com

Design Principles for Modulating Molecular Architecture through Sulfonic Acid Moieties

The sulfonic acid group (-SO₃H) or its salt form (-SO₃⁻) plays a critical role in dictating the properties and molecular architecture of azobenzene derivatives.

Solubility and Assembly: The highly polar and often charged nature of the sulfonic acid group imparts water solubility to the otherwise hydrophobic azobenzene core. rsc.org This is crucial for biological applications and for processing in aqueous media. In the solid state or in solution, the sulfonic acid groups can drive self-assembly through electrostatic interactions and hydrogen bonding, leading to the formation of ordered structures like columnar mesophases. nih.gov

Electronic Properties: As an electron-withdrawing group, the sulfonic acid moiety influences the electronic structure of the azobenzene chromophore. This affects the wavelengths of light absorbed for the π-π* and n-π* transitions, which in turn governs the photo-switching behavior. mdpi.com

Intercalation and Composite Formation: The anionic nature of the sulfonate group allows for the intercalation of azobenzene dyes into the galleries of layered double hydroxides (LDHs). nih.gov This creates composite materials where the inorganic host can enhance the thermal and optical stability of the azobenzene guest. nih.gov The interaction with the LDH host can also modulate the photoisomerization process. nih.gov

Directing Interactions in Polymers: In copolymers, the sulfonic acid groups can act as sites for specific interactions. For example, the electrostatic attraction between sulfonated azobenzene units and cationic polymers is a key design principle for creating supramolecular assemblies and light-responsive actuators. rsc.orgmdpi.com

By strategically placing sulfonic acid groups on the azobenzene scaffold, researchers can fine-tune the solubility, self-assembly, electronic properties, and interaction capabilities of these molecules, enabling the design of a wide array of functional materials.

Fundamental Principles of Photoisomerization in Azobenzene 4 Sulfonic Acid Systems

Mechanistic Insights into trans-to-cis Photoisomerization

The conversion from the trans to the cis isomer is a complex process initiated by the absorption of a photon, leading to electronic excitation and subsequent structural rearrangements.

The photoisomerization of azobenzene-4-sulfonic acid is initiated by the absorption of light, which promotes the molecule from its ground electronic state (S₀) to an excited state. Two primary electronic transitions are involved: the n-π* and π-π* transitions. royalsocietypublishing.org

π-π Transition: This transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. It is characterized by a strong absorption band, typically in the UV region. beilstein-journals.orgroyalsocietypublishing.org For azobenzene (B91143) derivatives, this intense band is generally found between 320-350 nm. beilstein-journals.org In a modified azobenzene sulfonic acid, the π-π* transition was observed around 360 nm. frontiersin.org

n-π Transition: This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π antibonding orbital. This transition is symmetry-forbidden in the highly symmetric trans isomer, resulting in a weak absorption band in the visible region. royalsocietypublishing.org For some azobenzene derivatives, this band appears around 420-440 nm. beilstein-journals.orgfrontiersin.org

Upon excitation to either the S₁ (n,π) or S₂ (π,π) state, the molecule undergoes rapid internal conversion to the S₁ state, from which the isomerization predominantly occurs. claudiozannoni.itpolympart.ir The specific pathway and efficiency can be influenced by the excitation wavelength.

Theoretical calculations have shown that for azobenzene sulfonic acid anions, interaction with a layered double hydroxide (B78521) (LDH) lamella can reduce the energy gap for both n → π* and π → π* electronic transitions, leading to a red-shift in the absorption spectra. nih.gov For example, the calculated maximum absorption wavelength for the S₁ ← S₀ transition of p-TAbS (para-trans-azobenzene sulfonic acid) was 504 nm, which red-shifted by 13 nm when complexed with an LDH. nih.gov

Table 1: Electronic Transitions in Azobenzene Systems

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| π-π* | 320-360 nm | Strong absorption, excitation from π bonding to π* antibonding orbital. beilstein-journals.orgroyalsocietypublishing.orgfrontiersin.org |

Following electronic excitation, the this compound molecule undergoes significant conformational changes. The generally accepted mechanisms for photoisomerization are rotation and inversion. nih.gov

Rotation Mechanism : This pathway involves the twisting of the phenyl rings around the N=N double bond. The excited state potential energy surface is largely barrierless along the rotational coordinate, leading to a conical intersection with the ground state at a twisted geometry (CNNC angle of ~90-95°). unige.chnycu.edu.tw This intersection provides an efficient channel for non-radiative decay back to the ground state, where the molecule can relax into either the trans or cis configuration.

Inversion Mechanism : This pathway involves an in-plane, scissor-like motion where one of the NNC bond angles linearizes towards 180°. nih.govunige.ch While this mechanism is considered more significant for thermal isomerization, the rotational pathway is believed to dominate the photoisomerization process from the S₁ state. unige.chresearchgate.net

Molecular dynamics simulations suggest that in solution, a mixed torsional-inversion pathway is often the most important, highlighting the influence of the solvent environment on the isomerization dynamics. claudiozannoni.itnih.gov The isomerization process results in a dramatic change in molecular geometry, with the distance between the carbon atoms at the 4 and 4' positions decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

The quantum yield (Φ) of photoisomerization is the ratio of the number of molecules that isomerize to the number of photons absorbed. This value is a critical measure of the efficiency of the photoswitching process.

In solution, the quantum yield of trans-to-cis isomerization for azobenzene derivatives is influenced by factors such as the solvent, temperature, and the specific electronic state initially excited. claudiozannoni.it For azobenzene itself in n-hexane, the quantum yield for the (n, π) transition is nearly double that of the (π, π) transition. claudiozannoni.it Molecular dynamics simulations have been used to determine trans-cis photoisomerization quantum yields in various solvents, with results showing comparability to experimental data where available. claudiozannoni.it

In condensed phases, such as self-assembled monolayers (SAMs) or polymer films, the photoisomerization can be suppressed. nih.gov This reduction in quantum yield can be attributed to several factors:

Steric Hindrance : The crowded environment in a condensed phase can physically restrict the large-scale molecular motion required for isomerization. nih.gov

Electronic Quenching : Intermolecular interactions, such as exciton (B1674681) coupling between adjacent azobenzene units, can create alternative, non-productive decay pathways for the excited state, thus reducing the isomerization efficiency. nih.gov

For example, nonadiabatic molecular dynamics simulations showed that while the quantum yield for an isolated azobenzene dimer was similar to a single molecule, it was significantly reduced when the dimer was placed in a sterically constrained, SAM-like environment. nih.gov In some polymer films, the photostationary state under irradiation might only contain a small percentage of cis isomers, indicating a low forward quantum yield. dtic.mil

Mechanisms of cis-to-trans Isomerization

The metastable cis isomer can revert to the more stable trans form through two main pathways: spontaneous thermal relaxation or photoinduced isomerization.

In the absence of light, the cis isomer will thermally revert to the trans isomer. rsc.org This process is a first-order reaction and occurs spontaneously as the trans form is thermodynamically more stable by approximately 40–60 kJ/mol. researchgate.netnih.gov The rate of this thermal back-isomerization is highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity, viscosity). longdom.orgpsu.edu

The mechanism for thermal cis-to-trans isomerization is often proposed to be an inversion pathway, proceeding through a planar transition state where one nitrogen atom becomes sp-hybridized. beilstein-journals.orglongdom.org However, a rotational mechanism involving a dipolar transition state can also be competitive, particularly for "push-pull" azobenzenes with electron-donating and electron-withdrawing groups. nih.govlongdom.org The activation energy for the thermal isomerization of azobenzene derivatives in conventional solvents is typically in the range of 84–104 kJ/mol. nih.gov

The kinetics of this process can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. nih.gov For some substituted azobenzenes, the half-life of the cis isomer can range from milliseconds to days. beilstein-journals.orgbeilstein-journals.org For instance, the relaxation time for 4-hydroxyazobenzene is on the order of milliseconds in ethanol (B145695) but extends to half an hour in toluene, demonstrating the profound effect of the solvent. psu.edu

Table 2: Factors Influencing Thermal cis-to-trans Isomerization

| Factor | Influence |

|---|---|

| Temperature | Higher temperature increases the rate of thermal relaxation. nih.gov |

| Solvent Polarity | Polar solvents can stabilize the transition state, accelerating the reaction, especially for rotational mechanisms. longdom.orgpsu.edu |

| Substituents | The electronic nature and position of substituents on the azobenzene core significantly alter the activation barrier and isomerization rate. psu.edubeilstein-journals.org |

| Matrix/Environment | Confinement within structures like metal-organic frameworks can alter the activation barrier for isomerization compared to the free ligand in solution. rsc.orgmdpi.com |

The cis isomer can be efficiently converted back to the trans isomer by irradiating it with visible light, typically corresponding to the wavelength of the cis isomer's n-π* absorption band (around 440 nm). beilstein-journals.orgrsc.org This process allows for precise optical control over the isomeric state of the system.

Upon absorption of a visible-light photon, the cis isomer is excited to the S₁ state. From this excited state, it can decay back to the ground state potential energy surface, relaxing into the more stable trans configuration. The quantum yield for the cis-to-trans photoisomerization can also be wavelength-dependent. rsc.org High-level theoretical studies have shown that the quantum yield can decrease when exciting to a higher energy state (ππ) compared to the lower energy state (nπ). This is attributed to the accessibility of a potential well on the S₂ surface that can lead back to the cis isomer. rsc.org

In many systems, a photostationary state (PSS) is reached under continuous irradiation, where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerizations are equal. rsc.org The composition of this PSS depends on the excitation wavelength and the absorption spectra and quantum yields of both isomers at that wavelength. By switching between UV and visible light, the system can be reversibly cycled between a cis-rich and a trans-rich state. researchgate.net

Influence of Substituent Effects on Photoisomerization Dynamics

The dynamics of photoisomerization in azobenzene systems are highly sensitive to the nature and position of substituents on the phenyl rings. rsc.org These substituents can significantly alter the electronic landscape of the molecule, thereby influencing its absorption spectra, the stability of its isomers, and the efficiency of the photoisomerization process.

Role of the Sulfonic Acid Group in Electronic Structure and Isomerization Barrier

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group that plays a crucial role in modulating the electronic properties of the azobenzene core. nih.govwikipedia.org Its presence at the para position, as in this compound, has several key effects on the molecule's electronic structure and the energy barrier of isomerization.

The sulfonic acid group influences the energy levels of the molecular orbitals involved in the electronic transitions. Specifically, it lowers the energy of both the π and π* orbitals, as well as the non-bonding (n) orbitals of the azo group (-N=N-). This alteration of orbital energies directly impacts the absorption spectrum of the molecule. Theoretical studies have shown that the presence of sulfonic acid groups can lead to a red-shift in the absorption spectra, meaning the molecule absorbs light at longer wavelengths. acs.orgnih.gov This is because the energy gap between the ground state and the excited states (S1 and S2) is reduced. nih.gov

Furthermore, the sulfonic acid group affects the relative stability of the trans and cis isomers and the energy barrier for their interconversion. The electron-withdrawing nature of the sulfonic acid group can influence the charge distribution in both the ground and excited states, which in turn alters the potential energy surfaces governing the isomerization process. Theoretical calculations have indicated that the presence of sulfonic acid groups can lower the energy barrier for the thermal cis-trans isomerization. acs.orgnih.gov This suggests that the cis isomer of this compound may have a shorter half-life compared to unsubstituted azobenzene.

In some contexts, particularly in the solid state or when interacting with other molecules, the sulfonic acid group can participate in intermolecular interactions, such as hydrogen bonding. nii.ac.jp These interactions can further modify the electronic structure and isomerization dynamics. For instance, in certain crystal structures, the proton of the sulfonic acid group can transfer to the azo group, forming a zwitterionic structure which significantly alters the electronic properties and bond lengths of the azo linkage. nii.ac.jp

Impact of Additional Functional Groups on Spectral Response and Isomerization Fidelity

The introduction of additional functional groups onto the this compound framework provides a powerful tool for fine-tuning its photochromic properties. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the phenyl rings, can lead to predictable changes in the spectral response and isomerization characteristics. rsc.orgroyalsocietypublishing.org

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Introducing a nitro group into the this compound molecule would result in a system with two electron-withdrawing groups. This can further lower the energy of the π* orbital, potentially leading to a red-shifted absorption spectrum. acs.org The presence of multiple electron-withdrawing groups can impact the lifetime of the cis isomer and the quantum yield of photoisomerization. nih.gov In some cases, having strong electron-withdrawing groups can lead to side effects such as a shorter half-life of the cis isomer and a less distinct color change due to increased overlap of the π-π* and n-π* bands. royalsocietypublishing.orgnih.gov

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group, and its influence on the spectral properties is significant, particularly when positioned ortho or para to the azo group. mdpi.com Similar to the amino group, it can create a push-pull effect in conjunction with the sulfonic acid group, leading to a red shift in the absorption spectrum. The hydroxyl group can also participate in intramolecular hydrogen bonding, which can affect the planarity of the molecule and, consequently, its electronic and photoisomerization properties. mdpi.com In acidic or basic media, the hydroxyl group can be deprotonated, leading to further shifts in the absorption spectrum. mdpi.com For instance, 4-hydroxyazobenzene-4′-sulfonic acid is known to undergo a rapid photochemical proton shift in water. researchgate.net

Spectroscopic and Photophysical Characterization of Azobenzene 4 Sulfonic Acid Photoresponses

UV-Visible Absorption Spectroscopy for Photoisomerization Monitoring

UV-Visible absorption spectroscopy is a primary tool for observing and quantifying the photoisomerization of azobenzene-4-sulfonic acid. The distinct electronic transitions of the trans and cis isomers allow for real-time tracking of their relative concentrations.

The electronic absorption spectrum of azobenzene (B91143) and its derivatives is characterized by two main absorption bands: an intense band in the UV region and a weaker band in the visible region. researchgate.net The high-energy band corresponds to the π-π* electronic transition, while the lower-energy band is attributed to the n-π* transition, which is formally symmetry-forbidden in the trans isomer. researchgate.netroyalsocietypublishing.org

For the trans isomer of this compound, the π-π* transition typically appears as a strong absorption band. researchgate.netroyalsocietypublishing.org For instance, in aqueous solution, the absorption maximum for the π-π* transition of an amide-substituted azobenzene has been observed at 362 nm. researchgate.net The n-π* transition of the trans isomer is very weak and often appears as a shoulder on the tail of the much stronger π-π* band. researchgate.netroyalsocietypublishing.org

Upon irradiation with UV light, the trans isomer converts to the cis isomer. This isomerization leads to significant changes in the absorption spectrum. The intensity of the π-π* band decreases, while the n-π* band in the visible region gains intensity because the transition becomes symmetry-allowed in the less symmetrical cis isomer. researchgate.netroyalsocietypublishing.org For example, after UV irradiation, a marked reduction in the peak at 362 nm is observed, with a small increase in absorbance around 470 nm (n-π) and a moderate increase at 250 nm (π-π, cis form). researchgate.net Theoretical studies on azobenzene sulfonic acid have placed the π-π* transition in the range of 125–225 nm and the n-π* transition in the 225–400 nm region. acs.org The introduction of substituents can influence these transitions; for example, electron-donating groups at the ortho position can cause a red-shift of the π-π* band. researchgate.netroyalsocietypublishing.org

| Isomer | Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|---|

| trans | π-π | ~350-362 | Strong, high-intensity absorption. researchgate.netmdpi.com |

| trans | n-π | ~437-470 | Weak, symmetry-forbidden. researchgate.netmdpi.com |

| cis | π-π | ~250-313 | Weaker than trans isomer's π-π band. researchgate.netmdpi.com |

| cis | n-π* | ~437-470 | Symmetry-allowed, increased intensity. researchgate.netmdpi.com |

The distinct spectral signatures of the trans and cis isomers enable the real-time monitoring of the photoisomerization process. By irradiating a solution of this compound with light of a specific wavelength (typically in the UV range for trans-to-cis isomerization) and recording the UV-Vis spectra over time, the kinetics of the isomerization can be determined. mdpi.comrsc.org

Upon continuous irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization are equal. nsf.gov The composition of the PSS depends on the excitation wavelength and the molar extinction coefficients of the two isomers at that wavelength. For example, irradiation of an azobenzene-containing surfactant with 365 nm UV light resulted in a PSS with approximately 80% cis isomer. mdpi.com The reverse isomerization from cis to trans can be induced by irradiation with visible light (e.g., blue light at 455 nm) or can occur thermally in the dark. mdpi.com The kinetics of both the light-induced and thermal back-isomerization can be tracked by monitoring the change in absorbance at the λmax of the trans or cis isomer. rsc.orgresearchgate.net For some azobenzene derivatives, the trans-to-cis isomerization can be very rapid, completing within minutes, while the thermal relaxation back to the trans form can take several hours. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about the trans and cis isomers of this compound and for determining the isomeric ratio in a sample. nih.gov ¹H NMR is particularly useful, as the chemical shifts of the aromatic protons are sensitive to the geometry of the molecule.

Upon photoisomerization from the trans to the cis form, new sets of signals appear in the ¹H NMR spectrum corresponding to the protons of the cis isomer. royalsocietypublishing.org For example, in a study of symmetrical bis-catecholic azobenzene compounds, new aromatic signals appeared at different chemical shifts after UV irradiation, confirming the formation of the cis isomer. royalsocietypublishing.org By integrating the signals corresponding to the aromatic protons of both isomers, the relative concentrations and thus the isomer purity or the composition of the photostationary state can be accurately determined. rsc.org This method is complementary to UV-Vis spectroscopy and can be crucial when the absorption bands of the two isomers overlap significantly. rsc.org Furthermore, detailed analysis of NMR parameters, including proton-proton and proton-nitrogen J-couplings, can provide a comprehensive understanding of the molecular structure of each isomer. nih.gov

The FT-IR spectra of azobenzene derivatives typically show characteristic bands for the N=N stretching vibration, C-N stretching, and vibrations of the aromatic rings. researchgate.net The frequency and intensity of these bands can differ between the trans and cis isomers, reflecting the changes in symmetry and bond strengths upon isomerization. For example, the N=N stretching vibration, though often weak in the infrared spectrum of symmetric trans-azobenzenes, can become more active in the less symmetric cis isomer or in substituted derivatives. The sulfonic acid group (SO₃H) will have its own characteristic absorption bands, such as the S=O and S-O stretching vibrations. researchgate.net By comparing the FT-IR spectra of the sample before and after irradiation, it is possible to identify vibrational bands that are characteristic of each isomer and to study the structural changes that accompany the photoisomerization process. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Associated Functional Group |

|---|---|---|

| O-H Stretching | ~3318 (broad) | Sulfonic acid (O-H) |

| C=C Stretching | ~1583 | Aromatic rings |

| N=N Stretching | ~1583 (often cumulative with C=C) | Azo group |

| S=O Stretching | ~1200-1000 | Sulfonic acid group |

Note: The exact positions of the peaks can vary depending on the specific molecular environment and substitution pattern. The data is based on general ranges for related azo dyes. researchgate.net

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is exclusively used for chiral molecules or for achiral molecules placed in a chiral environment. When this compound is part of a chiral supramolecular assembly or is chemically modified to be chiral, CD spectroscopy can be a highly sensitive probe of its conformation and photoisomerization.

The trans-to-cis isomerization of a chiral azobenzene derivative leads to significant changes in its three-dimensional structure, which in turn alters its CD spectrum. aip.org This allows for the monitoring of the photoisomerization process from a chiroptical perspective. For instance, if an azobenzene unit is used to cross-link a peptide, the light-induced isomerization of the azobenzene can trigger a conformational change in the peptide backbone, which can be followed by CD spectroscopy. researchgate.net In systems where achiral this compound is complexed with a chiral host, such as a cyclodextrin (B1172386), induced circular dichroism (ICD) can be observed. Changes in the ICD spectrum upon irradiation can provide information about the binding and the conformational changes of the guest molecule within the chiral cavity. oup.com

Surface-Sensitive Spectroscopies for Thin Film Analysis

Surface-sensitive spectroscopies are indispensable for characterizing the properties of thin films, where the surface and interfacial interactions govern the material's functionality. For this compound films, these techniques are crucial for confirming the molecular integrity, orientation, and the changes in electronic and optical properties upon photoisomerization.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and the chemical and electronic states of the elements within the top few nanometers of a material's surface. researchgate.net By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the atomic constituents and their bonding environments.

For a thin film of this compound, XPS is employed to verify the presence and stoichiometry of carbon, nitrogen, sulfur, and oxygen. High-resolution spectra of the C 1s, N 1s, S 2p, and O 1s core levels offer insight into the chemical structure. For instance, the N 1s spectrum is characteristic of the azo (–N=N–) linkage, and its binding energy can be influenced by the molecular environment and adsorption to a substrate. Studies on azobenzene-functionalized self-assembled monolayers (SAMs) have shown that the N 1s binding energy is sensitive to intermolecular interactions and the substrate material. For example, N 1s binding energies for azobenzene on a Cu(111) surface have been reported to shift with surface coverage, with values around 400.1 eV for multilayer films, corresponding to free azobenzene, and lower binding energies (around 397.6 eV) for monolayers due to interaction with the metal surface. researchgate.net

The S 2p spectrum is indicative of the sulfonic acid group (–SO₃H). The binding energy of the S 2p₃/₂ peak for sulfonic acid groups is typically found around 169 eV. researchgate.net Analysis of sulfonated carbon catalysts has confirmed the presence of sulfonic acid groups with S 2p peaks at this energy. researchgate.net The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as those in the phenyl rings and any adventitious carbon contamination on the surface. Similarly, the O 1s spectrum would correspond to the oxygen atoms in the sulfonic acid group.

Table 1: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | Phenyl Rings | ~284.8 |

| Nitrogen | N 1s | Azo Group (–N=N–) | ~400 |

| Sulfur | S 2p₃/₂ | Sulfonic Acid (–SO₃H) | ~169 |

Note: These are approximate values based on data from analogous compounds and can vary depending on the specific chemical environment, surface charging, and instrument calibration.

Reflectance spectroscopy and ellipsometry are non-destructive optical techniques that are highly sensitive to the properties of thin films, including their thickness and optical constants (refractive index, n, and extinction coefficient, k). sci-hub.seacs.orgaip.org These methods are particularly valuable for studying the photoisomerization of this compound, as the trans and cis isomers exhibit distinct absorption spectra. royalsocietypublishing.orgacs.org

Reflectance Spectroscopy measures the intensity of light reflected from a sample's surface as a function of wavelength. Changes in the reflectance spectrum upon irradiation with UV or visible light can be used to monitor the trans-to-cis and cis-to-trans isomerization processes. rsc.org The trans isomer of azobenzene derivatives typically shows a strong π-π* absorption band in the UV region (around 320-370 nm) and a weaker, symmetry-forbidden n-π* transition in the visible region. royalsocietypublishing.orgacs.org Upon conversion to the cis isomer, the intensity of the π-π* band decreases, while the n-π* band in the visible region (around 440 nm) gains intensity. acs.org Differential reflectance spectroscopy (DRS), which measures the difference in reflectance between two states (e.g., before and after irradiation), is particularly sensitive to these changes and is used to study the optical properties of azobenzene-functionalized SAMs. arxiv.orgresearchgate.net

Ellipsometry measures the change in the polarization state of light upon reflection from a surface. acs.orgscholaris.ca This change is represented by two parameters, Ψ (amplitude ratio) and Δ (phase difference). By analyzing these parameters, one can determine the film's thickness with sub-nanometer precision, as well as its refractive index (n) and extinction coefficient (k) over a range of wavelengths (spectroscopic ellipsometry). The extinction coefficient is directly related to the material's absorption.

For an this compound thin film, spectroscopic ellipsometry can map the changes in n and k during photoisomerization. The change in the extinction coefficient spectrum directly reflects the changes in the absorption spectrum mentioned above. Furthermore, the significant structural change between the trans and cis isomers can lead to changes in the film's thickness and refractive index, which can also be monitored in real-time. scholaris.ca Studies on related azobenzene-containing polymer films have demonstrated the use of ellipsometry to determine these optical parameters and their response to light. sci-hub.seacs.org

The photo-orientation of azobenzene molecules, induced by polarized light, can lead to optical anisotropy in the film, such as photo-induced birefringence (a difference in the refractive index for light polarized parallel and perpendicular to the alignment direction). aip.orgresearchgate.netepj-conferences.org Ellipsometry is a powerful tool for quantifying this birefringence, which is a key property for applications in optical data storage and polarization control devices. aip.orgepj-conferences.org

Table 2: Optical Properties of Azobenzene Derivatives in Thin Films

| Property | Technique | Typical Observation | Reference |

|---|---|---|---|

| trans Isomer Absorption | UV-Vis Reflectance | Strong π-π* band (~320-370 nm) | royalsocietypublishing.orgacs.org |

| cis Isomer Absorption | UV-Vis Reflectance | Increased n-π* band (~440 nm) | acs.org |

| Film Thickness | Ellipsometry | Precisely determined, may change with isomerization | acs.orgscholaris.ca |

| Refractive Index (n) | Ellipsometry | Varies with wavelength and isomeric state | sci-hub.seaip.org |

| Extinction Coefficient (k) | Ellipsometry | Correlates with absorption spectrum | sci-hub.seacs.org |

Note: The specific values and spectral positions can vary depending on the exact molecular structure, film morphology, and substrate.

Computational and Theoretical Investigations of Azobenzene 4 Sulfonic Acid Photochemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and TD-DFT have proven to be powerful tools for understanding the fundamental photochemical properties of azobenzene (B91143) derivatives, including azobenzene-4-sulfonic acid. These methods allow for the detailed examination of the molecule's electronic structure, the energy landscapes of its isomers, and the prediction of its spectroscopic characteristics.

Computational studies have mapped out the potential energy surfaces for the trans to cis and cis to trans isomerization of azobenzene and its derivatives. publish.csiro.au The trans isomer is generally the more thermodynamically stable form. publish.csiro.au The process of photoisomerization can proceed through two primary pathways: a rotation around the N=N double bond or an in-plane inversion mechanism. nih.gov The specific pathway and the associated energy barriers are influenced by factors such as the substituents on the phenyl rings. publish.csiro.aumdpi.com

For this compound, the sulfonic acid group, being an electron-withdrawing substituent, can influence the electronic distribution and, consequently, the energy landscape of isomerization. publish.csiro.au Theoretical calculations have been employed to determine the geometries of the ground states of both trans and cis isomers, as well as the transition states connecting them. For instance, in a study of azobenzene sulfonate anions, the dihedral angle ∠C(2)N(3)N(4)C(5) for the trans isomer was found to be approximately -179.8°, indicating a nearly planar structure for the two benzene (B151609) rings. acs.org The energy difference between the cis and trans isomers and the height of the isomerization barrier are critical parameters that dictate the kinetics of the thermal back-reaction from the metastable cis state to the stable trans state. nih.gov

Table 1: Calculated Dihedral Angles for Azobenzene Sulfonate Isomers

| Isomer | Dihedral Angle (∠C(2)N(3)N(4)C(5)) | Reference |

| trans-azobenzene sulfonate | -179.8° | acs.org |

| cis-azobenzene sulfonate | -11.36° | acs.org |

| trans to cis transition state | -88.87° | acs.org |

The solvent environment can significantly impact the photochemical behavior of this compound. researchgate.net Computational models, often incorporating a polarized continuum model (PCM) or explicit solvent molecules, are used to simulate these effects. nih.govresearchgate.net The polarity of the solvent can alter the relative energies of the ground and excited states, thereby influencing the absorption spectra and the isomerization kinetics. mdpi.comresearchgate.net

Studies have shown that polar solvents can stabilize the transition state of the isomerization process, leading to a lower energy barrier and a faster thermal back-reaction. mdpi.com For example, the rate of isomerization of azobenzene derivatives has been shown to be dependent on solvent polarity, with faster rates observed in more polar solvents due to the formation of hydrogen bonds with the nitrogen double bond. mdpi.com DFT calculations have confirmed that while the solvent environment can cause shifts in absorption spectra, the effect on the frontier orbital energies (HOMO/LUMO) might be minor in some cases, suggesting that the electronic properties of the isomers are not drastically altered by the solvent. rsc.org

TD-DFT is a widely used method for predicting the electronic absorption spectra of molecules like this compound. nih.govresearchgate.netresearchgate.net These calculations can accurately predict the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of both the trans and cis isomers. rsc.org The π→π* transition is typically more intense and occurs at a shorter wavelength in the UV region for the trans isomer, while the n→π* transition is weaker and appears at a longer wavelength in the visible region. publish.csiro.au

For azobenzene sulfonate, TD-DFT calculations have predicted the S₀ → S₁ transition energy for the trans isomer to be around 2.46 eV, corresponding to an absorption wavelength of 504 nm. nih.gov The S₀ → S₂ transition was calculated at 4.21 eV (295 nm). nih.gov The presence of substituents and the solvent environment can cause shifts in these absorption bands. publish.csiro.auresearchgate.net For instance, when combined with layered double hydroxides (LDHs), a significant red-shift in the absorption bands of azobenzene sulfonate has been predicted. nih.gov

Table 2: Predicted Spectroscopic Properties of trans-Azobenzene Sulfonate

| Transition | Transition Energy (eV) | Predicted λmax (nm) | Reference |

| S₀ → S₁ | 2.46 | 504 | nih.gov |

| S₀ → S₂ | 4.21 | 295 | nih.gov |

Molecular Dynamics (MD) Simulations and Quantum-Classical Approaches

MD simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational changes and interactions with its surroundings.

MD simulations can model the conformational flexibility of this compound in different environments, such as in solution or when incorporated into larger systems like polymers or self-assembled monolayers. rsc.orgaalto.fimpg.de These simulations reveal how the molecule's structure fluctuates and how these fluctuations are influenced by interactions with the surrounding medium. For instance, simulations have been used to study the conformational switching of azobenzene derivatives on surfaces, showing that the surface can constrain the geometry of the isomers. researchgate.netbohrium.com The reversible trans-cis isomerization can be induced by electron tunneling, and the cis-configuration on a surface can be more planar than in the gas phase. researchgate.netbohrium.com

Azobenzene derivatives, including the sulfonic acid variant, are known to form aggregates, and MD simulations are instrumental in understanding the forces driving this self-assembly. bohrium.comnih.govcrgjournals.com These simulations can characterize the intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the sulfonate groups, that lead to the formation of ordered structures. bohrium.com Studies on azobenzene-containing surfactants have shown that π-π interactions of the trans azobenzene chromophore within micelles influence the aggregate structure. bohrium.com The photo-switching between the trans and cis isomers can disrupt these interactions, leading to changes in the aggregation behavior, such as the transition from viscoelastic wormlike micelles to inviscid ellipsoidal aggregates. bohrium.com

Light-Induced Structural Changes in Materials

The integration of this compound and its derivatives into various materials imparts them with photoresponsive capabilities, allowing for light-induced control over their macroscopic structure and properties. The fundamental mechanism behind these changes is the reversible trans-cis photoisomerization of the azobenzene moiety. The thermodynamically stable trans isomer is a relatively linear and rigid molecule, while the cis isomer has a bent, more compact geometry. Irradiation with light of a suitable wavelength, typically UV light, triggers the conversion from the trans to the cis state. This molecular-level geometric change can be amplified into significant macroscopic structural transformations within a host material. psu.edu

A prominent example of this is observed in light-driven actuators fabricated from supramolecular assemblies. In one study, a flexible actuator was created by combining an azobenzene chromophore with two sulfonic acid groups (4-amino-1,1'-azobenzene-3,4'-disulfonic acid monosodium salt, AAZO) with a cationic polymer, poly(diallyldimethylammonium chloride) (PDAC). rsc.org The anionic sulfonate groups of the azobenzene derivative form strong electrostatic interactions with the cationic polymer chains, acting as non-covalent cross-linkers. rsc.org

Upon exposure to UV light, the AAZO molecules undergo trans-to-cis isomerization. This change in molecular shape induces strain and alters the electrostatic cross-linking within the polymer matrix, leading to segment motion in the polymer chains. rsc.org This cascade of events results in a rapid and large-scale macroscopic deformation of the material. For instance, a flat film of the AAZO/PDAC composite was observed to bend and roll up into a tube-like structure within seconds of UV irradiation. rsc.org This process is reversible; the material can return to its original flat shape in the dark or upon irradiation with visible light, which promotes the back-isomerization from cis to trans. rsc.org The stability of this process has been demonstrated over numerous cycles, highlighting its potential for high-performance smart materials and actuators. rsc.org The degree of structural change is critically dependent on factors such as the weight ratio of the azobenzene derivative to the polymer. rsc.org

Similarly, the photoisomerization of azobenzene derivatives can trigger structural changes in other systems, such as Langmuir-Blodgett films. In some cases, the trans-to-cis isomerization can lead to the development of three-dimensional, cone-shaped structures from an initially two-dimensional film, which disappear when the molecule reverts to the trans form. nih.gov This demonstrates that the molecular motion of the photoswitch can be harnessed to perform mechanical work and induce complex, reversible changes in the morphology of materials. psu.edunih.gov

Ab Initio Studies on Photoisomerization Pathways and Quantum Yields

Ab initio computational studies have been instrumental in elucidating the complex mechanisms of azobenzene photoisomerization at the electronic level. These theoretical investigations provide detailed insights into the potential energy surfaces of the excited states, the pathways connecting the trans and cis isomers, and the efficiency of the photochemical reaction, known as the quantum yield.

The photoisomerization of azobenzene and its derivatives is understood to proceed from an electronically excited state. Upon absorption of a photon, the molecule is promoted from the ground state (S0) to an excited singlet state (S1 or S2). The subsequent relaxation back to the ground state determines the outcome of the reaction. claudiozannoni.it Two primary mechanistic pathways have been extensively debated for the isomerization process in the excited state:

Rotation: This pathway involves the rotation of the phenyl rings around the N=N double bond, which gains single-bond character in the excited state. nih.gov

Inversion: This pathway involves an in-plane, scissor-like motion where one of the C-N-N bond angles increases towards 180°, passing through a linear transition state. polympart.ir

Ab initio molecular dynamics (AIMD) simulations for unsubstituted azobenzene in the S1 (nπ*) state suggest that the cis-to-trans isomerization occurs via a two-step rotational mechanism, while the trans-to-cis process follows a conventional rotation of the phenyl rings around the N=N bond. nih.gov More advanced computations, such as those using the complete active space second-order perturbation theory (CASPT2), have mapped the potential energy surfaces along the critical coordinates—namely the CNNC torsion and the two CNN bending angles—confirming their central role in the photoisomerization mechanism. researchgate.net Some studies also propose a "mixed" pathway that combines elements of both rotation and inversion, which may be particularly relevant in condensed phases like solvents. claudiozannoni.it

The quantum yield (Φ) is a measure of the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., trans-to-cis isomerization) divided by the number of photons absorbed. Ab initio calculations can estimate these yields by simulating the dynamics of the excited molecule and determining the probability of it relaxing to the cis or trans ground state. For unsubstituted azobenzene, AIMD simulations have calculated quantum yields that align well with experimental findings. nih.gov

| Isomerization Process | Calculated Quantum Yield (Φ) | Computational Method/Conditions | Source |

|---|---|---|---|

| trans → cis | 0.28 ± 0.14 | AIMD (S1 state) | nih.gov |

| cis → trans | 0.45 | AIMD (S1 state) | nih.gov |

For derivatives like this compound, substituents and the surrounding environment can significantly influence both the isomerization pathway and the quantum yield. For example, a computational study on amide derivatives of azobenzene-4,4'-dicarboxylic acid using Density Functional Theory (DFT) found that the interconversion proceeds via a flipping motion of the substituent (an inversion-type mechanism). nih.gov The study also calculated the quantum yields for trans-to-cis isomerization, which were found to be significantly affected by the specific amide substituent. nih.gov Furthermore, environmental factors such as protonation of the azo-bridge can effectively inhibit photoisomerization by creating a barrier to rotation, a phenomenon that can be explored computationally. acs.org The interaction with a host matrix, such as a polymer or DNA strand, can also impose steric constraints that reduce the quantum yield compared to the free molecule. rsc.orgnih.gov These computational insights are crucial for the rational design of azobenzene-based photoswitches with tailored properties for specific applications. nih.gov

Integration of Azobenzene 4 Sulfonic Acid into Advanced Material Systems

Polymer and Copolymer Architectures

The integration of azobenzene-4-sulfonic acid into polymer structures allows for the creation of materials that can respond to light. The azobenzene (B91143) unit can be incorporated as a side-chain mesogen, within the main polymer chain, or as a component of supramolecular assemblies.

Side-Chain Liquid Crystalline Polymers with Azobenzene-Sulfonic Acid Mesogens

Side-chain liquid crystalline polymers (SCLCPs) containing azobenzene-sulfonic acid mesogens are a class of materials that combine the properties of liquid crystals with the photoresponsiveness of azobenzene. The azobenzene units, acting as mesogens, are attached as side chains to a polymer backbone. This architecture allows for the induction of liquid crystalline phases, which can be modulated by light.

A series of novel side-chain liquid crystal copolymers, poly[10-(4-methoxy-4'-oxy-azobenzene) decyl methacrylate]-co-poly[2-acrylamido-2-methyl-1-propanesulfonic acid]s, have been synthesized. researchgate.net These copolymers exhibit a smectic A phase, but the liquid crystallinity is lost when the molar fraction of the sulfonic acid-based group becomes too high. researchgate.net The transitional properties of these copolymers are influenced by the packing efficiency of the mesogenic side chains and hydrogen bonding between the sulfonic acid groups. researchgate.net

The introduction of an amide group into the azobenzene mesogen can lead to the formation of strong hydrogen bonds among the polymer's side chains. rsc.org This hydrogen bonding plays a crucial role in the formation and stabilization of the liquid crystalline mesophases. rsc.org The photoresponsiveness of these polymers has been confirmed by the occurrence of UV and visible light-induced trans/cis photoisomerization in solution. rsc.orgrsc.org

| Polymer System | Monomers | Key Findings |

| Poly[10-(4-methoxy-4'-oxy-azobenzene) decyl methacrylate]-co-poly[2-acrylamido-2-methyl-1-propanesulfonic acid]s | 10-(4-methoxy-4'-oxy-azobenzene) decyl methacrylate (B99206), 2-acrylamido-2-methyl-1-propanesulfonic acid | Exhibits smectic A phase up to 0.54 mol fraction of AMPS-based units. researchgate.net |

| Side-chain liquid crystalline polymethacrylates | Methacrylates with amide group-substituted azobenzene mesogens | Strong hydrogen bonding stabilizes liquid crystalline phases. rsc.org |

| Photoresponsive side-chain liquid crystalline polymers | N-hydroxysuccinimide carboxylate-substituted azobenzene mesogen | Spacer length influences phase transition behaviors. rsc.org |

Main-Chain and Cross-Linked Azobenzene-Polymer Conjugates

In main-chain azobenzene polymers, the photoresponsive azobenzene units are incorporated directly into the polymer backbone. This design allows for a more direct transfer of the molecular-level photoisomerization to macroscopic changes in the polymer's properties. Cross-linking these polymer chains can further enhance their mechanical stability and the efficiency of the photoresponse.

Hydrogen-bonded cross-linked main-chain azobenzene polymers have shown promise in applications such as flexible actuators. mdpi.com For instance, an azobenzene polyamide ester semicrystalline polymer (PEA-6T) was synthesized and exhibited enhanced mechanical properties and a faster light response compared to similar polymers with shorter chain lengths. mdpi.com This material demonstrated light-induced deformation not only in air but also in various polar solvents. mdpi.com

Noncovalent cross-linking can be achieved by grafting an azobenzene chromophore with disulfonic groups (AAZO) onto a cationic polymer like poly(diallyldimethylammonium chloride) (PDAC) through electrostatic interactions. rsc.org This supramolecular assembly showed reversible isomerization upon UV light irradiation with good cycling stability. rsc.org

| Polymer System | Cross-linking Strategy | Key Findings |

| Azobenzene polyamide ester (PEA-6T) | Hydrogen-bond cross-linking | Enhanced mechanical properties and fast light response in air and polar solvents. mdpi.com |

| Azobenzene/Poly(diallyldimethylammonium chloride) (AAZO/PDAC) | Electrostatic interaction (noncovalent) | Reversible isomerization with good cycling stability, leading to large deformation in actuators. rsc.org |

| Azobenzene-containing poly(arylene ether)s | Covalent cross-linking | Higher content of azobenzene moieties reduces mechanical strength. researchgate.net |

Supramolecular Polymer Assemblies Mediated by Azobenzene Interactions

Supramolecular chemistry offers a powerful tool for the bottom-up construction of complex and functional materials. In the context of this compound, non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions can be utilized to form well-defined supramolecular polymer assemblies. mdpi.com

The photoisomerization of azobenzene can be used to control the formation and dissociation of these assemblies. For instance, host-guest complexes between azobenzene and cyclodextrins can act as crosslinking points in a polymer network, leading to hydrogels with reversible gel-sol transitions upon light irradiation. nih.govrsc.org The trans-isomer of azobenzene typically forms a stable complex with the cyclodextrin (B1172386) cavity, while the cis-isomer does not, allowing for light-controlled disruption of the network. nih.gov

The self-assembly of azobenzene-containing polymers can also be influenced by the surrounding environment. For example, the aggregation of these polymers can be controlled by external stimuli, leading to changes in their polarity, shape, and size, which can be detected by various spectroscopic techniques. mdpi.com

| Assembly Type | Mediating Interaction | Key Features |

| Host-guest complexes | Azobenzene and cyclodextrin | Reversible gel-sol transitions controlled by light. nih.govrsc.org |

| Light-controlled supramolecular assemblies | Host-guest interactions with macrocycles | Tunable topological morphology and luminescence behavior. nankai.edu.cnacs.org |

| Self-assembled Azo-polymers | Noncovalent interactions (π-π stacking, hydrogen bonding) | Stimuli-responsive chiroptical switches. mdpi.com |

Hydrogel Formulations and Light-Responsive Gelation

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The incorporation of this compound into hydrogel formulations imparts photoresponsive properties, enabling the control of gelation and other physical properties with light.

Self-Assembly of Azobenzene-Sulfonic Acid Derivatives into Nanofibrillar Hydrogels

Low-molecular-weight gelators (LMWGs) containing azobenzene-sulfonic acid can self-assemble in water to form nanofibrillar networks, which entrap water to create a hydrogel. mdpi.com The driving forces for this self-assembly are typically a combination of non-covalent interactions, including π-π stacking between the azobenzene units, hydrogen bonding, and hydrophobic interactions. mdpi.compku.edu.cn

For example, a dipeptide-amphiphile with an azobenzene moiety can self-assemble into well-defined laminated nanoribbons that form a macroscopic hydrogel. pku.edu.cn The addition of salt can promote hydrogelation by suppressing electrostatic repulsion. pku.edu.cn Similarly, mixing alkyltrimethylammonium bromides with sodium azobenzene-4,4'-dicarboxylic acid can lead to the formation of a hydrogel. acs.org

| Gelator System | Driving Forces for Self-Assembly | Resulting Structure |

| Dipeptide-amphiphile with azobenzene | Hydrophobic interaction, aromatic packing, hydrogen bonding | Laminated nanoribbons forming a hydrogel. pku.edu.cn |

| Alkyltrimethylammonium bromides and sodium azobenzene-4,4'-dicarboxylic acid | Ionic interactions | Hydrogel network. acs.org |

| Azobenzene-based symmetric amphiphile | π-π stacking, hydrogen bonding, hydrophobic forces | Fiber mesophases in water. mdpi.com |

Photoinduced Gel-to-Sol and Sol-to-Gel Transitions

A key feature of azobenzene-containing hydrogels is their ability to undergo reversible gel-to-sol or sol-to-gel transitions upon photoirradiation. This phenomenon is a direct consequence of the trans-cis isomerization of the azobenzene units.

The more stable trans-isomer of azobenzene is typically responsible for the interactions that maintain the gel network. Upon irradiation with UV light, the trans-isomer converts to the cis-isomer, which has a different shape and polarity. nih.govresearchgate.net This change disrupts the non-covalent interactions holding the gel network together, leading to a transition from a gel to a sol state. mdpi.commdpi.com The process can often be reversed by irradiating the system with visible light or by thermal relaxation, which converts the cis-isomer back to the trans-isomer, reforming the gel network. nih.gov

This light-controlled phase transition has been demonstrated in various systems, including those based on host-guest chemistry between azobenzene and cyclodextrin, and in hydrogels formed from low-molecular-weight azobenzene derivatives. nih.govresearchgate.net The ability to precisely control the physical state of the material with light opens up possibilities for applications in areas such as controlled drug release and microfluidics.

| System | Stimulus for Gel-to-Sol | Stimulus for Sol-to-Gel | Underlying Mechanism |

| Azobenzene/cyclodextrin hydrogel | UV light | Visible light or heat | Disruption and reformation of host-guest complexes. nih.gov |

| Azobenzene derivative hydrogel | UV light | - | Photoisomerization of the azobenzene unit breaks down the self-assembled network. mdpi.comresearchgate.net |

| Azobenzene/alginate hydrogel | UV light | - | Efficient trans-to-cis isomerization of cationic azobenzenes disrupts the network. researchgate.net |

Thin Film Development and Surface Functionalization

Photoresponsive thin films incorporating this compound or its derivatives can be fabricated using a variety of techniques, ranging from simple solution-based methods to advanced gas-phase deposition. acs.orglabpartnering.orgias.ac.in Solution processing techniques like spin-coating are commonly used, where a solution of an azobenzene-functionalized polymer is spun onto a substrate to create a uniform, optical-quality thin film after solvent evaporation and annealing. ias.ac.in

A more controlled method for building multilayered structures is the layer-by-layer (LbL) spin-assembly technique. This process involves the alternating deposition of aqueous solutions of water-soluble polymers, such as a polycation and a polyanion like poly[1-[4-(3-carboxy-4-hydroxy-phenylazo)benzene sulfonamido]-1,2-ethanediyl, sodium salt] (PAZO). labpartnering.org The electrostatic interactions between the oppositely charged layers allow for the precise construction of films with a linear growth in thickness and material adsorption per bilayer, as confirmed by UV-visible spectroscopy. labpartnering.org

For ultimate precision and conformity, gas-phase techniques like Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) have been employed. acs.orgresearchgate.net These methods allow for the fabrication of hybrid organic-inorganic superlattice thin films with Angstrom-level control. In one example, reversibly photoresponsive ZnO:azobenzene thin films were created by alternating ALD cycles for zinc oxide (from diethylzinc (B1219324) and water) with MLD cycles for an azobenzene dicarboxylate precursor. acs.org This approach produces highly ordered films where monomolecular layers of the photoactive azobenzene are covalently bonded within an inorganic matrix, a structure that is difficult to achieve with conventional methods. acs.orgacs.org

The photoisomerization of azobenzene moieties within thin films leads to significant and reversible changes in both their optical and morphological properties. acs.orgulsu.ru Optically, the trans-cis isomerization is readily monitored using UV-visible spectroscopy. The trans isomer typically has a strong π-π* absorption band in the UV region (e.g., ~365 nm), which decreases in intensity upon UV irradiation as the cis isomer is formed. acs.orglabpartnering.org The cis isomer has its own characteristic absorption bands, and the process can be reversed by irradiation with visible light or by thermal relaxation, leading to the recovery of the initial absorption spectrum. nih.govacs.org

Morphologically, this molecular-level switching induces macroscopic changes in the film's physical dimensions and density. acs.orgulsu.ru Upon UV irradiation, the conversion of the linear trans isomers to the bent cis form can disrupt molecular packing, creating free volume and causing an expansion in film thickness. ulsu.ru Conversely, in highly ordered systems like ALD/MLD superlattices, the isomerization can lead to a contraction. For example, a ZnO:azobenzene hybrid film was observed to decrease in thickness from 140 nm to 127 nm upon UV irradiation. acs.org This contraction was accompanied by an increase in film density from 1.50 to 1.65 g/cm³, as the molecules rearranged into a more compact state in the cis configuration. acs.org These changes are reversible upon subsequent heat treatment or visible light exposure, demonstrating the potential of these films as photomechanical materials. acs.orgulsu.ru

| Property | Before UV Irradiation (trans-rich) | After 1h UV Irradiation (cis-rich) | Reference |

|---|---|---|---|

| Film Thickness | 140 nm | 127 nm | acs.org |

| Film Density | 1.50 g/cm³ | 1.65 g/cm³ | acs.org |

The sulfonic acid group in this compound and its derivatives plays a crucial role in their surface activity and ability to form ordered structures at interfaces. mdpi.org These compounds can act as surfactants, adsorbing at interfaces and reducing surface tension. mdpi.org The adsorption behavior is concentration-dependent, typically showing a rapid increase in surface coverage at low concentrations, which then plateaus as a monolayer is formed. mdpi.org

This propensity for surface adsorption is exploited in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers formed spontaneously on a substrate. Azobenzene derivatives containing anchoring groups like thiols or silanes are widely used to form SAMs on surfaces such as gold, silver, or silicon oxide. researchgate.netresearchgate.netpku.edu.cn While this compound itself may not form a classic thiol-gold SAM, its derivatives are designed for this purpose. pku.edu.cn For instance, 4-dimethylaminothis compound has been studied via scanning tunneling microscopy (STM) after adsorption onto a gold surface, revealing that it can adsorb in both its trans and cis configurations. researchgate.net

The structure and packing density of these SAMs are influenced by factors such as the length of alkyl chains and the nature of the terminal groups. pku.edu.cn The orientation of the azobenzene moieties within the SAM is critical for its function, as it determines how the photo-induced geometric change is translated to the macroscopic properties of the surface, such as wettability and work function. researchgate.netresearchgate.net The ability to switch the azobenzene units within a densely packed SAM allows for the dynamic and reversible control of surface properties with light. researchgate.net

Liquid Crystal Phases and Their Photonic Manipulation

The rigid, rod-like structure of the azobenzene molecule makes it a classic mesogen, a fundamental building block for liquid crystal (LC) materials. nih.govmcgill.ca By incorporating azobenzene units, often with sulfonic acid groups, into polymers, it is possible to create side-chain liquid crystal copolymers (SCLCPs) that exhibit distinct liquid crystalline phases (mesophases). nih.govacs.org These materials combine the properties of polymers with the orientational order of liquid crystals.

The formation and type of mesophase depend on the molecular architecture, including the concentration of the mesogenic azobenzene units and the presence of non-mesogenic groups like sulfonic acid. nih.govacs.org Studies on copolymers containing methoxy-azobenzene (MeOAzB) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) have shown that a minimum concentration of the azobenzene mesogen (~40 mol%) is required to induce liquid crystallinity. nih.gov These copolymers typically form smectic phases, which are characterized by a layered arrangement of the molecules. nih.govacs.org

Specifically, bilayer smectic A (SmA₁) phases have been observed, where the mesogenic side chains form one layer and the sulfonic acid groups self-assemble into a separate, adjacent layer. acs.org In other configurations with a higher mesogen content, a partially interdigitated smectic A (SmA𝘥) phase can form, where the acid groups are located within the smectic layers created by the mesogens. acs.org The stability of these mesophases is influenced by hydrogen bonding between the acid groups and interactions involving other parts of the polymer chain. acs.org The ability to form these ordered yet fluid phases is a prerequisite for their manipulation with external stimuli like light. nih.govnih.gov

Photoinduced Birefringence and Optical Anisotropy in Liquid Crystalline Systems